ethyl (2-{[(9H-purin-6-ylsulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate
Description
ETHYL 2-(2-{[2-(9H-PURIN-6-YLSULFANYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE is a complex organic compound that features a purine derivative linked to a thiazole ring through an acetylamino bridge
Properties
Molecular Formula |
C14H14N6O3S2 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-(7H-purin-6-ylsulfanyl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C14H14N6O3S2/c1-2-23-10(22)3-8-4-25-14(19-8)20-9(21)5-24-13-11-12(16-6-15-11)17-7-18-13/h4,6-7H,2-3,5H2,1H3,(H,19,20,21)(H,15,16,17,18) |
InChI Key |
UQFUBKFXAGJSMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-{[2-(9H-PURIN-6-YLSULFANYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE typically involves multiple steps:
Formation of the Purine Derivative: The initial step involves the synthesis of the purine derivative, which can be achieved through the reaction of 6-chloropurine with thiourea to form 6-mercaptopurine.
Acetylation: The 6-mercaptopurine is then acetylated using acetic anhydride to form the acetylated purine derivative.
Thiazole Ring Formation: The acetylated purine derivative is reacted with a thiazole precursor, such as 2-aminothiazole, under specific conditions to form the desired thiazole ring.
Esterification: Finally, the compound is esterified with ethanol to form the ethyl ester of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2-{[2-(9H-PURIN-6-YLSULFANYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 2-(2-{[2-(9H-PURIN-6-YLSULFANYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{[2-(9H-PURIN-6-YLSULFANYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE involves its interaction with specific molecular targets. The purine derivative can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The thiazole ring can interact with proteins, affecting their function. These interactions can lead to various biological effects, including antiviral and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
6-Mercaptopurine: A purine derivative with similar biological activities.
2-Aminothiazole: A thiazole derivative used in various chemical syntheses.
Acyclovir: An antiviral compound with a similar purine structure.
Uniqueness
ETHYL 2-(2-{[2-(9H-PURIN-6-YLSULFANYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE is unique due to its combined purine-thiazole structure, which allows it to interact with both nucleic acids and proteins. This dual interaction capability makes it a versatile compound for various scientific research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
